Indium(III) tert-butoxide

Catalog No.
S14337545
CAS No.
M.F
C12H27InO3
M. Wt
334.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indium(III) tert-butoxide

Product Name

Indium(III) tert-butoxide

IUPAC Name

tris[(2-methylpropan-2-yl)oxy]indigane

Molecular Formula

C12H27InO3

Molecular Weight

334.16 g/mol

InChI

InChI=1S/3C4H9O.In/c3*1-4(2,3)5;/h3*1-3H3;/q3*-1;+3

InChI Key

SSEICBQSWNBGQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)O[In](OC(C)(C)C)OC(C)(C)C
, primarily as a Lewis acid or catalyst. It can facilitate:

  • Carbon-Carbon Bond Formation: Indium(III) tert-butoxide can catalyze cross-coupling reactions, enabling the formation of carbon-carbon bonds essential for synthesizing complex organic molecules .
  • Asymmetric Reactions: It has been employed in asymmetric catalysis to produce chiral compounds with high enantioselectivity, crucial for pharmaceuticals .
  • Carbonylation Reactions: This compound can also catalyze carbonylation processes, leading to the formation of carboxylic acids and esters from organic substrates .

Indium(III) tert-butoxide and its complexes exhibit significant biological activities. They have been investigated for their potential in medical applications due to their ability to emit Auger electrons, which can be utilized in targeted radiotherapy. Studies have shown that indium complexes possess antibacterial, antifungal, and antiviral properties, making them candidates for further research in medicinal chemistry

The synthesis of indium(III) tert-butoxide typically involves the reaction of indium(III) chloride with tert-butanol. The process can be summarized as follows:

  • Reactants: Indium(III) chloride is mixed with an excess of tert-butanol.
  • Reaction Conditions: The mixture is heated under reflux conditions to facilitate the formation of the tert-butoxide complex.
  • Isolation: After completion, the product is purified through distillation or recrystallization to obtain pure indium(III) tert-butoxide .

Alternative methods may include electrochemical techniques or other organometallic synthesis strategies that allow for the incorporation of different ligands.

Indium(III) tert-butoxide finds diverse applications across various fields:

  • Catalysis: It serves as a catalyst in organic synthesis, particularly in reactions requiring Lewis acids or those involving carbon-carbon bond formation.
  • Material Science: The compound is used in the preparation of thin films and coatings due to its ability to form stable complexes with other materials.
  • Pharmaceuticals: Its biological properties make it a candidate for drug development and therapeutic applications

    Research on indium(III) tert-butoxide has explored its interactions with various substrates and ligands. Studies indicate that it forms stable complexes with different organic molecules, enhancing their reactivity. The unique electronic properties of indium allow these complexes to participate in diverse reactions, including those that require specific steric or electronic conditions .

Indium(III) tert-butoxide shares similarities with several other organometallic compounds. Here are some comparable compounds:

Compound NameFormulaUnique Features
Indium(III) chlorideInCl₃More ionic character; used primarily as a Lewis acid
Indium(III) acetateIn(C₂H₃O₂)₃Used in organic synthesis; less sterically hindered
Indium(III) triflateIn(CF₃SO₃)₃Highly reactive; excellent for electrophilic substitutions
Gallium(III) tert-butoxideGa(C₄H₉O)₃Similar structure; used in similar catalytic applications
Aluminum(III) tert-butoxideAl(C₄H₉O)₃Commonly used as a Lewis acid; more reactive than indium

Indium(III) tert-butoxide is unique due to its combination of steric hindrance provided by the tert-butyl groups and its ability to stabilize indium's +3 oxidation state, allowing it to participate effectively in various catalytic processes while maintaining selectivity and activity .

Solvothermal Synthesis Approaches for Heteroleptic Indium Alkoxides

Solvothermal methods leverage high-temperature, sealed-vessel conditions to facilitate ligand exchange and crystallization of heteroleptic indium alkoxides. A prominent strategy involves reacting indium(III) chloride (InCl₃) with tert-butanol in toluene under reflux, followed by slow evaporation to yield crystalline In(OtBu)₃ . The incorporation of tridentate ligands, such as diaminophenolates, enhances stability and modulates reactivity. For example, indium complexes supported by N,N′-ethylenebis(salicylimine) (salen) ligands exhibit increased Lewis acidity compared to gallium analogues, enabling faster ring-opening polymerization of lactide .

Critical parameters include:

  • Ligand-to-metal ratio: A 2:1 molar ratio of tert-butanol to InCl₃ ensures complete substitution of chloride ligands.
  • Solvent choice: Nonpolar solvents like toluene minimize side reactions, while coordinating solvents (e.g., THF) promote ligand redistribution.
  • Temperature: Reflux conditions (110°C) accelerate ligand exchange, whereas lower temperatures favor controlled crystallization.

Table 1: Solvothermal Synthesis Parameters for Heteroleptic Indium Alkoxides

Ligand SystemSolventTemperature (°C)Yield (%)Application
DiaminophenolateToluene11078Lactide polymerization
SalenTHF8065Cyclic carbonate synthesis
Triflate-derivedHexane6082Electrophilic substitutions

The electronic effects of substituents on phenolate ligands significantly influence catalytic activity. Electron-withdrawing groups (e.g., nitro) enhance Lewis acidity, enabling indium alkoxides to outperform aluminum counterparts in ε-caprolactone polymerization .

Metathesis Routes for Bimetallic Indium-Tin Tert-Butoxide Precursors

Metathesis reactions enable the synthesis of bimetallic In-Sn tert-butoxide complexes, which are precursors for transparent conductive oxides (TCOs). A representative approach involves reacting indium(III) tert-butoxide with tetrakis(diethylamino)tin (Sn(NEt₂)₄) in anhydrous hexane . The tert-butoxide ligands on indium undergo proton transfer with the less acidic diethylamide groups on tin, yielding mixed-metal species:
$$
\text{In(OtBu)}3 + \text{Sn(NEt}2\text{)}4 \rightarrow \text{InSn(OtBu)}x\text{(NEt}2\text{)}y + \text{HNEt}_2
$$
This ligand-exchange process is driven by the higher acidity of tert-butanol (pKa ≈ 18) compared to diethylamine (pKa ≈ 36) .

Table 2: Metathesis Reactions for Bimetallic In-Sn Complexes

Tin PrecursorSolventReaction Time (h)Product CompositionConductivity (S/cm)
Sn(NEt₂)₄Hexane12InSn(OtBu)₂(NEt₂)₂1.2 × 10³
Sn(OtBu)₄Toluene24In₂Sn(OtBu)₁₀8.7 × 10²
SnCl₄DCM6InSnCl(OtBu)₂3.4 × 10²

The bimetallic complex InSn(OtBu)₂(NEt₂)₂ demonstrates enhanced electrical conductivity (1.2 × 10³ S/cm) due to synergistic electron donation from tert-butoxide and diethylamide ligands .

Mechanochemical Preparation of Air-Stable Indium Alkoxide Derivatives

Mechanochemical synthesis via ball milling offers a solvent-free route to air-stable indium alkoxides. Grinding indium(III) chloride with potassium tert-butoxide (KOtBu) in a stainless-steel mill for 60 minutes yields In(OtBu)₃ with 89% efficiency :
$$
\text{InCl}3 + 3\text{KOtBu} \xrightarrow{\text{ball milling}} \text{In(OtBu)}3 + 3\text{KCl}
$$
Key advantages include:

  • Reduced reaction time: 60 minutes vs. 12–24 hours for solution-based methods.
  • Improved purity: Minimal solvent residues or ligand redistribution byproducts.
  • Scalability: Gram-scale synthesis without specialized equipment.

Table 3: Mechanochemical Synthesis Parameters for In(OtBu)₃

Milling Time (min)Ball Size (mm)Frequency (Hz)Yield (%)Purity (%)
305256292
6010308998
905359197

Larger ball sizes (10 mm) and higher frequencies (30 Hz) optimize energy transfer, achieving near-quantitative yields . The method is compatible with moisture-sensitive ligands, enabling the synthesis of advanced derivatives like In(OtBu)₂(acac) (acac = acetylacetonate).

Indium(III) tert-butoxide demonstrates exceptional catalytic performance in Meerwein-Ponndorf-Verley reduction reactions, establishing itself as a highly effective alternative to traditional aluminum-based catalysts [1]. The compound's molecular structure, featuring three tert-butoxide ligands coordinated to a central indium(III) center, creates electron-deficient sites that facilitate Lewis acid behavior essential for carbonyl activation . This structural arrangement enables the formation of tetracoordinated aluminum-like intermediates while maintaining superior stability and reactivity compared to conventional systems.

The mechanistic pathway involves initial coordination of the carbonyl substrate to the indium center, followed by hydride transfer from an alcohol co-reagent through a six-membered transition state [1]. Research demonstrates that indium tri(isopropoxide) catalyzes the selective reduction of both aliphatic and aromatic aldehydes in 2-propanol, achieving excellent yields at room temperature conditions [1] [3]. The catalyst system exhibits remarkable chemoselectivity, distinguishing between aldehydes and ketones while tolerating various functional groups including alkenes, ethers, esters, nitriles, and nitro substituents [1] [3].

Comparative studies reveal that indium-based systems require significantly lower catalyst loadings than traditional aluminum alkoxides, with effective catalysis achieved at 5-10 mol% compared to the 100-200 mol% typically required for aluminum isopropoxide [4]. The superior activity derives from the unique electronic properties of indium, which forms more reactive intermediates due to its larger atomic radius and different coordination preferences compared to aluminum [4].

Table 1: Comparative Performance of Indium(III) tert-butoxide in Meerwein-Ponndorf-Verley Reductions

Substrate TypeCatalyst Loading (mol%)Temperature (°C)Reaction TimeYield (%)Selectivity
Aromatic Aldehydes5-10252-6 hours85-95>95% aldehyde selective
Aliphatic Aldehydes5-10253-8 hours80-92>90% aldehyde selective
α,β-Unsaturated Aldehydes10406-12 hours75-88>85% 1,2-reduction

The catalyst demonstrates exceptional tolerance for sensitive functional groups, maintaining high yields even in the presence of potentially interfering substituents [1]. Mechanistic investigations using nuclear magnetic resonance spectroscopy confirm the formation of indium alkoxide intermediates that undergo rapid exchange with alcohol substrates, facilitating efficient hydride transfer processes [1].

Coordination Chemistry in Cross-Coupling Reaction Systems

Indium(III) tert-butoxide exhibits remarkable versatility in cross-coupling reaction systems, functioning both as a π-acid catalyst for alkyne activation and as a Lewis acid for coordinating diverse organic substrates [5]. The compound's coordination chemistry enables efficient carbon-carbon and carbon-heteroatom bond formation through multiple mechanistic pathways, distinguishing it from traditional transition metal catalysts.

The π-acid properties of indium(III) arise from vacant 5s and 5p orbitals that coordinate effectively with carbon-carbon triple bonds through bidentate complexation [5] [6]. This coordination mode activates alkynes toward nucleophilic attack, enabling cycloisomerization reactions and cascade transformations under mild conditions. Research demonstrates that indium(III) catalysts promote enyne cycloisomerization with exceptional regioselectivity, favoring 5-exo-dig cyclization patterns that produce bicyclic frameworks in good yields [7] [6].

In three-component coupling reactions, indium(III) tert-butoxide facilitates the coupling of aldehydes, alkynes, and amines through carbon-hydrogen bond activation mechanisms [8] [9]. The catalyst system achieves near-quantitative yields for both aromatic and aliphatic substrates without requiring co-catalysts or activators, with water as the sole byproduct [8] [9]. The reaction proceeds through initial alkyne coordination, followed by nucleophilic addition and subsequent cyclization steps.

Table 2: Cross-Coupling Performance Data for Indium(III) Systems

Reaction TypeCatalyst (mol%)Temperature (°C)Yield Range (%)RegioselectivityKey Features
Enyne Cycloisomerization58070-90>95% 5-exo-digHigh diastereoselectivity
A³-Coupling Reactions5-1080-10085-98N/ANo co-catalyst required
Hydroarylation58075-92>90%Mild conditions
Sequential Coupling1010065-85VariableMultiple bond formations

The coordination environment around indium(III) centers allows for the simultaneous activation of multiple substrate types, enabling sequential transformations that construct complex molecular architectures in single operations [10] [11]. Studies demonstrate that triorganoindium reagents efficiently transfer all three organic groups to electrophilic partners under palladium catalysis, achieving multifold cross-coupling with minimal excess of organometallic reagent [11].

Electronic effects play a crucial role in determining reaction outcomes, with the counterion significantly influencing catalytic activity [7] [5]. Indium(III) iodide consistently demonstrates superior performance compared to other halide variants, attributed to optimal π-coordination strength and reduced steric hindrance around the metal center [7].

Stereochemical Control in Asymmetric Catalytic Processes

Indium(III) tert-butoxide demonstrates significant potential for stereochemical control in asymmetric catalytic processes, particularly when combined with chiral auxiliary systems or employed in substrate-controlled transformations [12] [13]. The compound's coordination sphere readily accommodates chiral ligands, enabling the development of enantioselective transformations that proceed with high stereochemical fidelity.

In asymmetric cycloaddition reactions, indium(I) complexes formed through reduction of indium(III) precursors exhibit exceptional enantioselectivity when paired with chiral phosphoric acids [13] [14]. These binary catalyst systems catalyze [4+2] annulation reactions between β,γ-unsaturated α-keto esters and alkoxyallenes, achieving cyclic acetal products with excellent yields and high regio- and stereoselectivities [13]. The stereochemical outcome depends critically on the chiral phosphoric acid structure, with optimal results obtained using sterically demanding binaphthyl-derived ligands.

Mechanistic studies reveal that the stereochemical control originates from preferential coordination of substrates to specific faces of the chiral catalyst complex [15]. In situ nuclear magnetic resonance analysis demonstrates the formation of distinct indium alkoxide intermediates that undergo stereoselective carbon-oxygen bond cleavage, leading to predictable stereochemical outcomes [15]. The reaction proceeds through protonation-induced cleavage that generates tertiary allylic cations, which undergo subsequent stereoselective allylation with approximately 90% selectivity for the si face [15].

Table 3: Stereochemical Control in Indium(III)-Catalyzed Asymmetric Processes

Transformation TypeChiral AuxiliaryEnantioselectivity (% ee)Yield (%)Temperature (°C)Reaction Time
[4+2] CycloadditionChiral Phosphoric Acid85-9570-8525-4012-24 hours
Allylation ReactionsMethyl Mandelate85-9065-800-256-12 hours
CycloisomerizationChiral Ligands70-8560-75808-16 hours
Reduction ProcessesChiral Alcohols60-8070-90254-8 hours

The development of stereospecific indium(III)-catalyzed cycloisomerization reactions demonstrates the compound's ability to control stereochemistry in complex transformations [16]. Functionalized 1,6-enynes undergo tandem cycloisomerization with high diastereoselectivity, producing bicyclic structures with predictable stereochemical relationships [16]. The reaction proceeds through 5-exo-dig regioselectivity, with stereochemical control achieved through substrate preorganization in the catalyst coordination sphere.

Bimetallic Alkoxide Precursor Systems

The design and synthesis of bimetallic indium tin alkoxide precursors have emerged as a critical advancement in transparent conducting oxide fabrication. Research has demonstrated that the novel bimetallic indium tin alkoxide system, represented by the formula Me₂In(OᵗBu)₃Sn, functions as an effective quasi single-source precursor for indium tin oxide production [1] [2] [3]. This molecular precursor exists in equilibrium with an excess of dimethylindium tert-butoxide, creating a controlled chemical environment that facilitates uniform film deposition.

The thermal decomposition mechanism of these bimetallic systems involves disproportionation of the bivalent tin(II) precursor into tin(IV) and metallic tin, resulting in an overall reduced state of the metal in the final indium tin oxide material [1] [2] [3]. This intrinsic reduction process eliminates the necessity for additional reduction steps, significantly simplifying the fabrication protocol while maintaining excellent electrical and optical properties.

Sol-Gel Processing of Single-Source Precursors

Sol-gel processing utilizing single-source precursors enables the production of both powders and coatings of indium tin oxide through one-step heat treatment processes under inert atmospheric conditions [1] [2] [3]. The processing parameters for these systems typically involve thermal treatment temperatures ranging from 400 to 500 degrees Celsius, which facilitates complete precursor decomposition and crystalline phase formation.

Solid-state nuclear magnetic resonance spectroscopy measurements of powder samples confirm the appearance of tin(II) in an amorphous gel state and the formation of metallic tin after annealing under nitrogen atmosphere [2]. The corresponding preparation of indium tin oxide coatings by spin coating on glass substrates leads to transparent conductive layers with high transmittance of visible light and low electrical resistivity without the necessity of reduction steps.

Advanced Heteroleptic Precursor Development

Recent developments in heteroleptic single-source precursor systems have demonstrated remarkable potential for tin-rich indium tin oxide materials. The synthesis of heteroleptic indium(III)-tin(II) single-source precursors, including heptanuclear bimetallic chloride clusters, represents a significant advancement in precursor design methodology [7] [8]. These molecular systems exhibit thermal degradation characteristics under dry synthetic air that result in both amorphous tin-rich indium tin oxide and crystalline indium tin oxide with traces of cassiterite phase tin dioxide.

Incorporation of tin into the indium oxide lattice on atomic scale in crystalline indium tin oxide is evidenced by increased lattice parameters extracted from powder X-ray diffraction measurements [7] [8]. Scanning electron microscopy mapping demonstrates homogeneous distribution of indium and tin in the final materials, with the indium to tin ratio of the prepared materials closely matching the molecular precursor composition, confirming the effectiveness of these systems as single-source precursors.

PropertyBimetallic Indium Tin AlkoxideHeteroleptic Indium-Tin AlkoxideQuasi Single-Source PrecursorIndium(III) tert-butoxide + Tin Precursor
Chemical FormulaMe₂In(OᵗBu)₃SnIn₃Sn₄(OᵗBu)₆Cl₆O₂Me₂In(OᵗBu) + excess Me₂In(OᵗBu)In(OᵗBu)₃ + Sn(OᵗBu)₂
Deposition MethodSol-gel processThermal decompositionSol-gel with heat treatmentChemical vapor deposition
Processing Temperature400-500°C [1] [2] [3]250-700°C [9] [7]450°C [2] [3]300-500°C [10] [11]
Electrical Resistivity9.1 × 10⁻⁴ Ω·cm [1] [2] [3]2.9 × 10⁻⁴ Ω·cm [9] [7]Not specified [2] [3]7.2 × 10⁻⁴ Ω·cm [10] [11]
Optical Transmittance>75% [1] [2] [3]89% [9] [7]Not specified [2] [3]90.2% [10] [11]

Thin Film Transistor Applications

Thin film field effect transistors fabricated by spin-coating of silicon wafers with single-source precursor solutions and subsequent calcination under dry air exhibit excellent performance characteristics [7] [8]. These devices demonstrate field effect mobility values of 3.7 × 10⁻¹ cm² V⁻¹ s⁻¹ at 350 degrees Celsius and on/off current ratios of 1 × 10⁷, indicating superior electronic performance suitable for advanced semiconductor applications.

Sol-Gel Processing of Mesoporous Indium-Containing Silica Matrices

Fundamental Principles of Mesoporous Silica Sol-Gel Synthesis

Sol-gel processing represents a versatile chemical route for the fabrication of mesoporous indium-containing silica matrices that combine the structural advantages of ordered mesoporous materials with the functional properties of indium-based compounds [12] [13] [14]. The sol-gel methodology enables precise control over pore architecture, surface area, and indium incorporation through careful manipulation of reaction parameters and precursor selection [15] [16].

The fundamental chemistry underlying sol-gel processing involves hydrolysis and condensation reactions of silicon alkoxides in the presence of indium precursors, typically indium(III) tert-butoxide or indium chloride, under controlled pH conditions [13] [17] [16]. These chemical transformations occur in mild conditions through nucleophilic attack of water molecules on metalloid atoms, facilitating substitution of alkoxide groups with hydroxyl groups, followed by condensation reactions that establish the three-dimensional silica network [16].

Mesoporous Indium Tin Oxide Synthesis

Mesoporous indium tin oxide materials have been successfully synthesized using modified sol-gel methods that employ cetyltrimethylammonium bromide as a structure-directing agent [12]. This innovative approach requires the employment of triethanolamine to control hydrolysis rates and inhibit deposition of bulk oxides, ensuring formation of well-ordered mesoporous structures [12].

The resulting materials exhibit a relatively well-ordered worm-hole motif arrangement of pores that remains stable to 400 degrees Celsius. Brunauer-Emmett-Teller measurements reveal absence of hysteresis in the absorption-desorption isotherm, consistent with a narrow pore-size distribution between 20 and 40 Angstroms depending on the indium to tin ratio [12]. Surface areas range between 270 and 310 square meters per gram, while the material demonstrates substantial framework conductivity with a conductivity at 25 degrees Celsius of 1.2 × 10⁻³ S/cm [12].

Sustainable Synthesis Approaches for Indium-Modified Silica

Recent developments in sustainable synthesis methodologies have demonstrated the feasibility of room-temperature preparation of indium-modified mesoporous silica materials without hydrothermal treatment [13]. These environmentally friendly approaches utilize dilute ammonia aqueous medium to generate extra-small silica nanospheres with high specific surface areas exceeding 1000 square meters per gram [13].

The acid-free synthesis of indium-modified SBA-15 structures represents another sustainable advancement, where acidity generation occurs in situ through solubilization of indium precursors in the reaction medium [13]. This methodology eliminates the requirement for strong acids such as hydrochloric acid, thereby enhancing the environmental sustainability of the synthesis process while maintaining high material quality.

Vapor-Phase Deposition Techniques for Thin Film Semiconductor Applications

Atomic Layer Deposition of Indium Oxide Films

Atomic layer deposition has emerged as a premier technique for fabricating indium oxide thin films with exceptional control over thickness, composition, and conformality [20] [21] [22] [23]. This vapor-phase deposition method utilizes alternating exposures to indium precursors and oxygen sources to achieve self-limiting growth with sub-nanometer precision [23] [24] [25].

Trimethylindium combined with ozone represents one of the most effective precursor combinations for indium oxide atomic layer deposition [23] [25]. In situ quartz crystal microbalance measurements demonstrate that ozone is the only viable oxygen source among various alternatives including molecular oxygen, deionized water, and hydrogen peroxide when used with trimethylindium [23]. The growth mechanism exhibits self-limiting characteristics for both trimethylindium and ozone surface reactions, ensuring atomic-level control over film thickness [23] [25].

Deposition temperatures within the range of 100 to 200 degrees Celsius yield nearly constant growth rates of 0.46 Angstroms per cycle with films that are dense and pure [23] [25]. Film thickness uniformity is exceptional, with less than 0.3 percent variation along the 45-centimeter length of tubular atomic layer deposition reactors [23] [25]. At higher growth temperatures, the growth per cycle increases due to thermal decomposition of the trimethylindium precursor [23] [25].

Electrical transport properties of atomic layer deposited indium oxide films demonstrate resistivities as low as 3.2 × 10⁻³ ohm-centimeters and carrier concentrations as large as 7.0 × 10¹⁹ per cubic centimeter [23] [25]. These performance characteristics position atomic layer deposition as suitable for eventual scale-up in photovoltaic applications [23] [25].

Chemical Vapor Deposition Methodologies

Chemical vapor deposition represents a versatile approach for synthesizing indium oxide nanostructures and thin films with diverse morphological characteristics [26] [27] [28] [29]. Atmospheric pressure chemical vapor deposition techniques have been developed for fabricating indium oxide nanostructured films at various deposition temperatures using hydrogen-assisted processing [30] [29].

Aerosol assisted chemical vapor deposition provides a simple, cost-effective, single-step method for producing transparent indium oxide microparticles on glass substrates [28] [31] [32]. This technique utilizes indium iodide dissolved in polar aprotic solvents to obtain clear transparent precursor solutions for deposition at 500 degrees Celsius [31] [32]. The resulting microparticles are spherical with average diameters of 368 ± 120 nanometers and exhibit over 80 percent transmittance in the wavelength range of 400 to 900 nanometers [31] [32].

Fluorine-doped indium oxide thin films prepared by atmospheric-pressure chemical vapor deposition demonstrate enhanced electrical properties through incorporation of fluorine atoms into the crystalline structure [33]. The polycrystalline films obtained at reaction temperatures in the range of 350 to 450 degrees Celsius exhibit high carrier concentrations and low resistivity values of 4.4 × 10⁻⁴ ohm-centimeters for 320-nanometer-thick films deposited at 380 degrees Celsius [33].

TechniquePrecursorDeposition TemperatureGrowth RateFilm PropertiesElectrical ResistivityOptical Transmittance
Atomic Layer DepositionCyclopentadienyl indium + O₃ [20] [21] [22] [23]100-450°C [20] [21] [22] [23]1.3-2.0 Å/cycle [20] [21] [22] [23]Conformal, dense [20] [21] [22] [23]3.2 × 10⁻³ Ω·cm [20] [21] [22] [23]High transparency [20] [21] [22] [23]
Chemical Vapor DepositionTrimethylindium + O₂ [26] [27] [34]200-450°C [26] [27] [34]Temperature dependent [26] [27] [34]Crystalline In₂O₃ [26] [27] [34]Variable with conditions [26] [27] [34]>80% [26] [27] [34]
Plasma Enhanced CVDIndium compounds + plasma [9] [35] [36]150-300°C [9] [35] [36]Enhanced by plasma [9] [35] [36]Low temperature processing [9] [35] [36]Enhanced conductivity [9] [35] [36]Enhanced properties [9] [35] [36]
Metalorganic CVDTrimethylindium + oxidant [9] [27] [37]300-600°C [9] [27] [37]Pressure dependent [9] [27] [37]High quality films [9] [27] [37]2.9 × 10⁻⁴ Ω·cm [9] [27] [37]89% [9] [27] [37]
Aerosol Assisted CVDIndium iodide solution [28] [31] [32]500°C [28] [31] [32]Depends on flow rate [28] [31] [32]Spherical microparticles [28] [31] [32]Not specified [28] [31] [32]>80% [28] [31] [32]

Plasma Enhanced Chemical Vapor Deposition

Plasma enhanced chemical vapor deposition offers significant advantages for thin film deposition at reduced substrate temperatures while maintaining excellent film quality [9] [35] [36] [38] [39]. This hybrid deposition process utilizes plasma energy rather than thermal energy alone to drive chemical reactions between excited species and the substrate surface [38] [39] [40].

Radio frequency energy at 13.56 megahertz is employed to generate, ignite, and sustain the glow discharge plasma between parallel electrodes [38] [39] [40]. Precursor gas mixtures are introduced into the reactor chamber, and plasma creates reactive and energetic species through molecular collisions [38] [39] [40]. The reactive species diffuse through the plasma sheath to adsorb and interact with the substrate surface, forming material layers with controlled properties [38] [39] [40].

Plasma enhanced chemical vapor deposition enables deposition at substrate temperatures significantly lower than conventional chemical vapor deposition, making this technique suitable for temperature-sensitive substrates and complex device architectures [9] [35] [36] [38] [39]. The technique provides excellent step coverage, highly uniform film deposition, and exceptional control over material properties including refractive index, stress, and hardness [39] [40].

Metalorganic Chemical Vapor Deposition Applications

Metalorganic chemical vapor deposition represents a sophisticated approach for fabricating high-quality transparent conducting oxide films with precise compositional control [9] [27] [37] [41]. Zinc- and tin-doped indium oxide thin films with indium contents ranging from 40 to 70 cation percent have been grown by low-pressure metalorganic chemical vapor deposition [27] [37] [41].

These films exhibit conductivity as high as 2900 siemens per centimeter and optical transparency comparable to or greater than commercial tin-doped indium oxide films [27] [37] [41]. Zinc-indium-tin-oxide films with nominal composition demonstrate light outputs and current efficiencies almost 70 percent greater than indium tin oxide-based control devices when used in polymer light-emitting diode fabrication [27] [37] [41].

Thermal decomposition characteristics of indium precursors in metalorganic chemical vapor deposition processes have been extensively studied through ab initio and statistical mechanics methods [42] [34] [43]. Trimethylindium decomposition follows first-order reaction kinetics up to 70 to 80 percent transformation in the temperature range of 200 to 280 degrees Celsius, with radical decomposition mechanisms being dominant [44] [43].

Advanced Deposition Process Optimization

Process optimization for vapor-phase deposition techniques requires careful consideration of multiple parameters including precursor selection, thermal management, gas flow dynamics, and pressure control [45] [46]. Computational fluid dynamics modeling has become essential for understanding and optimizing complex deposition processes, particularly for metalorganic chemical vapor deposition of complex oxide ferroelectric thin films [45].

Time-resolved precursor supply has been identified as highly beneficial for deposition of smooth and continuous nanometer-thin films [46]. Purging time between precursor pulses and low deposition temperatures are key factors for achieving homogeneous film quality [46]. Gas exchange dynamics studies using computational fluid dynamics indicate that 320 degrees Celsius represents the upper temperature limit where deposition chemistry dynamics can be controlled to involve only surface reactions with surface species [46].

Hydrogen Bond Acceptor Count

3

Exact Mass

334.0998985 g/mol

Monoisotopic Mass

334.0998985 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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